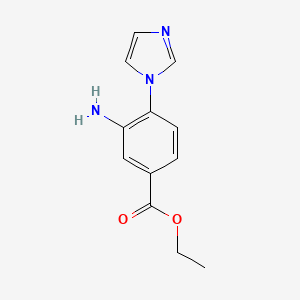

3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester

Description

3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester is a heterocyclic organic compound featuring a benzoic acid backbone substituted with an amino group at the 3-position, an imidazole ring at the 4-position, and an ethyl ester functional group. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

ethyl 3-amino-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-3-4-11(10(13)7-9)15-6-5-14-8-15/h3-8H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJNPASXNPFKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875160-11-5 | |

| Record name | ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester typically involves the benzoylation of substituted phenols under low temperature conditions . This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as anhydrous aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid esters .

Scientific Research Applications

3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological activity . These interactions can affect various pathways, including those involved in metabolic processes and signal transduction .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₂H₁₃N₃O₂ (inferred from structural analogs in ).

- Synthesis : Prepared via reactions involving isothiocyanate intermediates, as demonstrated in patent literature for related benzimidazole derivatives .

- Analytical Data : LC/MS analysis of a structurally similar compound (Example 15, ) reports a molecular ion peak at m/z 609.5 (M+H), suggesting high molecular weight due to trifluoromethyl substituents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs based on substituent variations, ester groups, and applications.

Key Findings:

Ester Group Impact: Ethyl esters (e.g., this compound) exhibit higher hydrophobicity compared to methyl esters (e.g., 4-nitro-imidazol-1-yl-acetic acid methyl ester), influencing solubility and bioavailability. Ethyl esters in electrochemical additives () enhance thermal stability in lithium-ion batteries . Methyl esters are more volatile, as seen in microbial metabolite studies (), where methyl derivatives are preferred for gas chromatography applications .

Substituent Effects: Trifluoromethyl groups (e.g., in Example 15, ) significantly increase molecular weight and modulate electronic properties, enhancing binding affinity in kinase inhibitors . Amino groups in the 3-position (target compound) may improve hydrogen-bonding interactions, critical for drug-receptor binding.

Synthetic Routes :

- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, highlights the use of isothiocyanates and palladium catalysts for constructing benzimidazole-ester hybrids .

Research and Application Insights

- Pharmaceutical Potential: Ethyl ester derivatives with imidazole/benzimidazole cores are prioritized in drug discovery due to their metabolic stability and target selectivity. The trifluoromethyl-substituted analog in shows promise in oncology .

- Material Science : Ethyl esters in electrolyte formulations () improve high-temperature performance, though aliphatic esters (e.g., propionic acid ethyl ester) lack the aromatic stability of the target compound .

- Analytical Challenges : Methyl esters () are more amenable to GC-MS analysis, whereas ethyl esters may require optimized LC/MS protocols due to higher molecular weights .

Biological Activity

3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester (CAS No. 875160-11-5) is a compound with significant biological activity, characterized by its unique structural features that include an imidazole ring and an ethyl ester moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents with antibacterial and antifungal properties.

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 231.25 g/mol

The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring facilitates hydrogen bonding, which is crucial for modulating biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular functions.

Research Findings

Recent studies have highlighted the compound's potential therapeutic effects:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species.

- Antifungal Properties : The compound has also demonstrated antifungal activity, making it a candidate for developing treatments for fungal infections.

- Cytotoxicity Studies : In vitro studies have assessed its cytotoxic effects on cancer cell lines. The compound showed dose-dependent inhibition of cell viability in several cancer types, suggesting potential as an anticancer agent.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing promising results that warrant further investigation into its mechanism of action.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxic Effects

In a cytotoxicity assay using MDA-MB-231 breast cancer cells, the compound exhibited significant anti-proliferative effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 30 |

Results indicated that higher concentrations led to increased cell death, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

This compound can be compared to other compounds within the imidazole and benzoic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole | Simple five-membered ring | Antifungal |

| Benzimidazole | Two fused rings | Antibacterial and anticancer |

| Histidine | Amino acid with imidazole side chain | Enzyme catalysis |

The unique substitution pattern of this compound enhances its biological properties compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester, and what critical reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving imidazole derivatives and esterified benzoic acid precursors. A common approach involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Critical factors include:

- Catalyst selection : Sodium acetate aids in deprotonation and facilitates imine formation.

- Reaction time : Extended reflux durations (e.g., 24 hours) may improve yields when using sulfurizing agents like Lawesson’s reagent for functional group transformations .

- Purification : Column chromatography (silica gel, ethanol/water eluents) or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the imidazole and benzoate rings. Aromatic protons typically appear at δ 7.2–8.5 ppm, while ester carbonyls resonate near δ 170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns to verify structural integrity .

- X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities, as demonstrated for analogous imidazole-indole hybrids .

- TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress during synthesis .

Q. How should researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- pH Control : Adjust to pH 5–6 with acetic acid to prevent hydrolysis of the ester moiety .

- Solvent Selection : Store in anhydrous ethanol or DMF to avoid moisture-induced degradation .

- Temperature : Maintain at 4°C in amber vials to reduce photolytic and thermal decomposition .

Advanced Research Questions

Q. How can computational chemistry approaches like DFT or molecular docking predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the imidazole nitrogen may act as a hydrogen-bond acceptor in drug-receptor interactions .

- QSAR Modeling : Use PubChem-derived datasets to correlate structural features (e.g., substituent electronegativity) with bioactivity. Thiazole or benzyl analogs show antimicrobial trends .

- Molecular Docking : Simulate binding affinities to targets like cytochrome P450 or kinase enzymes, leveraging the compound’s planar aromatic system for π-π stacking .

Q. What strategies can resolve contradictions in reaction yields reported under similar synthetic conditions?

- Methodological Answer :

- Parameter Optimization : Compare reflux durations (e.g., 3–5 hours vs. 24 hours) and catalyst loadings. For example, Lawesson’s reagent requires anhydrous dioxane and extended heating for thiolation, while sodium acetate in acetic acid accelerates imine formation .

- Side Reaction Analysis : Monitor by-products via LC-MS. Competing pathways (e.g., ester hydrolysis or imidazole ring opening) may reduce yields if pH or temperature fluctuates .

- Reproducibility Protocols : Standardize solvent purity (e.g., HPLC-grade acetic acid) and inert atmosphere conditions to minimize variability .

Q. What methodologies are used to assess potential biological targets of this compound, given structural similarities to known bioactive molecules?

- Methodological Answer :

- Target Fishing : Use ChemMapper or SwissTargetPrediction to identify proteins with binding pockets complementary to the imidazole-benzoate scaffold. Analogous compounds inhibit tyrosine kinases or bacterial efflux pumps .

- Enzyme Assays : Test inhibitory activity against acetylcholinesterase or β-lactamase using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction, noting structural parallels to indole-based chemotherapeutics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to detect trace solvents (e.g., residual acetic acid) or regioisomers. For example, incomplete purification may leave unreacted 3-formyl precursors, altering NMR peaks .

- Deuterated Solvent Effects : Confirm that chemical shifts are solvent-independent. DMSO-d6 may cause downfield shifts compared to CDCl3 .

- Crystallographic Validation : Compare experimental XRD data with computational models to rule out polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.